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Compound of Interest

Compound Name: 1-(2-Bromophenyl)piperidin-2-one

Cat. No.: B1346838 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for the compound 1-(2-Bromophenyl)piperidin-2-one. Due to the limited availability of directly

published experimental spectra for this specific molecule, this document presents predicted

and extrapolated data based on the analysis of structurally similar compounds and established

principles of spectroscopic interpretation. Detailed experimental protocols for acquiring Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also

provided to facilitate empirical verification.

Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data for 1-(2-
Bromophenyl)piperidin-2-one. These values are estimations derived from spectral data of

analogous compounds, including substituted bromobenzenes and piperidinone derivatives.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.65 d 1H Ar-H

~ 7.40 t 1H Ar-H

~ 7.25 t 1H Ar-H

~ 7.15 d 1H Ar-H

~ 3.60 t 2H
N-CH₂ (Piperidinone

ring)

~ 2.55 t 2H
CO-CH₂ (Piperidinone

ring)

~ 1.95 m 4H
-CH₂-CH₂-

(Piperidinone ring)

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm) Assignment

~ 170.0 C=O

~ 140.0 Ar-C (C-N)

~ 133.5 Ar-C (C-Br)

~ 130.0 Ar-CH

~ 128.5 Ar-CH

~ 128.0 Ar-CH

~ 125.0 Ar-CH

~ 52.0 N-CH₂

~ 33.0 CO-CH₂

~ 24.0 -CH₂-

~ 22.0 -CH₂-
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Table 3: Predicted IR Absorption Data
Wavenumber (cm⁻¹) Intensity Assignment

~ 3100-3000 Medium C-H stretch (Aromatic)

~ 2950-2850 Medium C-H stretch (Aliphatic)

~ 1680 Strong C=O stretch (Amide)

~ 1600, 1480 Medium-Strong C=C stretch (Aromatic)

~ 750 Strong
C-H bend (ortho-disubstituted

Aromatic)

~ 1020 Medium C-N stretch

~ 650 Medium C-Br stretch

Table 4: Predicted Mass Spectrometry Data
m/z Relative Intensity Assignment

253/255 High
[M]⁺ (Molecular ion peak,

bromine isotopes)

225/227 Medium [M-CO]⁺

197/199 Medium [M-C₂H₄O]⁺

170 High [C₆H₄Br-N]⁺

155 Medium [C₆H₄Br]⁺

84 High [C₅H₈N]⁺

56 High [C₃H₄N]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation:

Weigh approximately 5-10 mg of "1-(2-Bromophenyl)piperidin-2-one".

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing

0.03% v/v tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a clean, dry 5 mm NMR tube.

Ensure the sample height in the tube is a minimum of 4 cm.

Instrument Parameters (for a 500 MHz Spectrometer):

¹H NMR:

Pulse Program: zg30

Number of Scans: 16

Acquisition Time: ~3 seconds

Relaxation Delay: 1 second

Spectral Width: 20 ppm

¹³C NMR:

Pulse Program: zgpg30 (proton decoupled)

Number of Scans: 1024

Acquisition Time: ~1 second

Relaxation Delay: 2 seconds

Spectral Width: 240 ppm

Data Processing:
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Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the spectrum manually.

Perform baseline correction.

Calibrate the spectrum by setting the TMS peak to 0.00 ppm for ¹H NMR and the CDCl₃

residual peak to 77.16 ppm for ¹³C NMR.

Integrate the peaks in the ¹H NMR spectrum.

Analyze the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft

cloth dampened with isopropanol.

Record a background spectrum of the empty ATR accessory.

Place a small amount (1-2 mg) of the solid "1-(2-Bromophenyl)piperidin-2-one" sample

directly onto the center of the ATR crystal.

Apply pressure using the ATR press to ensure good contact between the sample and the

crystal.

Instrument Parameters:

Scan Range: 4000 - 400 cm⁻¹

Number of Scans: 16

Resolution: 4 cm⁻¹

Data Processing:
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The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Identify and label the major absorption bands.

Mass Spectrometry (MS)
Sample Preparation (Electron Ionization - EI):

Dissolve a small amount of "1-(2-Bromophenyl)piperidin-2-one" in a volatile organic

solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph (GC) coupled

to the mass spectrometer, or introduce it via a direct insertion probe.

Instrument Parameters (for GC-MS with EI source):

Ionization Mode: Electron Ionization (EI)

Electron Energy: 70 eV

Mass Range: m/z 40 - 500

Scan Rate: 1 scan/second

Source Temperature: 230 °C

GC Column: (if used) A non-polar column such as a DB-5ms.

GC Temperature Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at 10

°C/min.

Data Analysis:

Identify the molecular ion peak ([M]⁺), paying attention to the isotopic pattern characteristic

of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Analyze the fragmentation pattern to identify characteristic fragment ions.
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Compare the obtained spectrum with spectral libraries if available.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like "1-(2-Bromophenyl)piperidin-2-one".
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Caption: General workflow for the synthesis and spectroscopic characterization of a chemical

compound.

To cite this document: BenchChem. [Spectroscopic Analysis of 1-(2-Bromophenyl)piperidin-
2-one: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1346838#spectroscopic-data-nmr-ir-ms-of-1-2-
bromophenyl-piperidin-2-one]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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